2-Methyl-5-(trifluoromethyl)pyridin-3-amine

Vue d'ensemble

Description

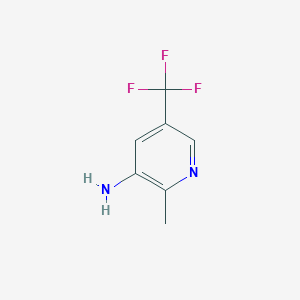

2-Methyl-5-(trifluoromethyl)pyridin-3-amine is a heterocyclic organic compound featuring a pyridine ring substituted with a methyl group at the second position, a trifluoromethyl group at the fifth position, and an amine group at the third position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-5-(trifluoromethyl)pyridin-3-amine typically involves multi-step processes. One common method includes the trifluoromethylation of a pyridine derivative. This can be achieved through aromatic coupling reactions, radical trifluoromethylation, nucleophilic trifluoromethylation, electrophilic trifluoromethylation, and asymmetric trifluoromethylation .

Industrial Production Methods: Industrial production often relies on the assembly of pyridine from a trifluoromethyl-containing building block or the exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . These methods are optimized for large-scale production to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions: 2-Methyl-5-(trifluoromethyl)pyridin-3-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like halogens, acids, and bases are used under controlled conditions to achieve desired substitutions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce various amine derivatives .

Applications De Recherche Scientifique

Medicinal Chemistry

1.1 Pain Management and TRPA1 Inhibition

One of the primary applications of 2-Methyl-5-(trifluoromethyl)pyridin-3-amine is in the development of pharmaceuticals targeting pain management. The compound acts as an intermediate in the synthesis of drugs aimed at inhibiting transient receptor potential A1 (TRPA1) channels, which are implicated in pain sensation and inflammatory responses.

The following table summarizes the synthesis methods and yields associated with this application:

| Synthesis Method | Yield (%) | Reference |

|---|---|---|

| Diazotization reaction of 5-bromo-2-methyl-3-(trifluoromethyl)pyridine | 85% | |

| Reduction of nitro intermediates | 90% | |

| Overall synthesis of drug intermediates | >70% |

Case Study: TRPA1 Inhibition

Research has shown that compounds derived from this compound effectively inhibit TRPA1 channels, which are crucial in mediating pain responses. This inhibition has been linked to reduced sensitivity to painful stimuli in animal models, suggesting potential therapeutic benefits for conditions such as neuropathic pain and inflammatory pain syndromes .

Catalysis

2.1 Supramolecular Chemistry and Ligand Development

This compound has been utilized as a bidentate ligand in various catalytic processes. Its unique trifluoromethyl group enhances the electronic properties of the ligand, making it suitable for palladium-catalyzed reactions.

The following table illustrates its application in ligand development:

| Ligand Type | Catalytic Reaction | Yield (%) | Reference |

|---|---|---|---|

| Bidentate N,N-ligand | Amination of aryl halides | 71% | |

| Chelating unit for metal complexes | Cross-coupling reactions | 80% |

Case Study: Palladium-Catalyzed Amination

In a study involving palladium-catalyzed amination reactions, this compound was successfully employed to facilitate the coupling of various amines with aryl halides, achieving high yields and selectivity. The reaction conditions were optimized to enhance the efficiency of the process, demonstrating the compound's versatility as a ligand .

Material Science

3.1 Development of Functional Materials

The incorporation of this compound into polymer matrices has shown promise in creating materials with enhanced thermal stability and chemical resistance. This application is particularly relevant in coatings and sealants where durability is essential.

The following table summarizes findings related to its use in material science:

| Material Type | Property Enhanced | Application Area |

|---|---|---|

| Polymer composites | Thermal stability | Coatings |

| Sealants | Chemical resistance | Construction |

Mécanisme D'action

The mechanism by which 2-Methyl-5-(trifluoromethyl)pyridin-3-amine exerts its effects involves interactions with specific molecular targets. For instance, it may bind to receptor tyrosine kinases, leading to contact-dependent bidirectional signaling into neighboring cells . This interaction can modulate various cellular pathways and biological processes.

Comparaison Avec Des Composés Similaires

- 2-Chloro-5-(trifluoromethyl)pyridine

- 2-Hydroxy-5-(trifluoromethyl)pyridine

- 5-(Trifluoromethyl)-2H-pyrazol-3-ylamine

Comparison: 2-Methyl-5-(trifluoromethyl)pyridin-3-amine is unique due to the presence of both a methyl group and an amine group on the pyridine ring, which can significantly influence its reactivity and interaction with biological targets. In contrast, similar compounds like 2-Chloro-5-(trifluoromethyl)pyridine and 2-Hydroxy-5-(trifluoromethyl)pyridine have different substituents that alter their chemical and biological properties .

Activité Biologique

2-Methyl-5-(trifluoromethyl)pyridin-3-amine is an organic compound with the molecular formula C₇H₇F₃N₂. This compound has garnered attention in medicinal chemistry due to its unique structural characteristics, particularly the presence of a trifluoromethyl group, which enhances its biological activity and drug-like properties. This article explores the biological activities associated with this compound, including its synthesis, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The structure of this compound features a pyridine ring substituted with a methyl group at position 2 and a trifluoromethyl group at position 5, alongside an amino group at position 3. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the compound's reactivity and interactions with biological targets.

The biological activity of this compound is primarily attributed to its interactions with various enzymes and receptors. Its potential as a drug candidate arises from its ability to modulate enzymatic activity, particularly in the context of neurodegenerative diseases and infections.

-

Cholinesterase Inhibition :

- Compounds similar to this compound have been evaluated for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance, derivatives of aminopyridines have shown promising results in inhibiting these enzymes, which are crucial in the treatment of Alzheimer's disease .

Compound IC50 AChE (µM) IC50 BChE (µM) 2-Methyl-5-(CF₃)pyridin-3-amine TBD TBD Donepezil 0.079 10.6 -

Antichlamydial Activity :

- Research indicates that certain fluorinated pyridine derivatives exhibit selective activity against Chlamydia trachomatis, highlighting the importance of the trifluoromethyl group in enhancing biological efficacy . The presence of this group has been linked to improved binding affinity and selectivity towards bacterial targets.

Case Studies

- Synthesis and Screening :

- Structure-Activity Relationship (SAR) :

Propriétés

IUPAC Name |

2-methyl-5-(trifluoromethyl)pyridin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2/c1-4-6(11)2-5(3-12-4)7(8,9)10/h2-3H,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPCJKWOZRCRSAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=N1)C(F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.